molecular formula C20H35N3O4 B13049241 (1R,2S,5S)-methyl 3-((R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

(1R,2S,5S)-methyl 3-((R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B13049241
M. Wt: 381.5 g/mol
InChI Key: BOAWSIPWPIUQLQ-XUXIUFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral bicyclo[3.1.0]hexane derivative featuring a rigid 3-azabicyclo core substituted with a tert-butyl ureido group and a methyl ester. Its structure is optimized for protease inhibition, particularly against viral targets like SARS-CoV-2 Mpro and HCV NS3/4A. The bicyclic scaffold enhances conformational rigidity, promoting strong binding to protease active sites, while the tert-butyl ureido moiety contributes to hydrophobic interactions in the S2 pocket . The compound is synthesized via coupling reactions between the bicyclohexane core and functionalized amino acid derivatives, as seen in boceprevir-derived hybrids (e.g., BBH-1 and BBH-2) . Its design leverages structural insights from earlier protease inhibitors, balancing potency and bioavailability .

Properties

Molecular Formula

C20H35N3O4

Molecular Weight

381.5 g/mol

IUPAC Name

methyl (1R,2S,5S)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C20H35N3O4/c1-18(2,3)14(21-17(26)22-19(4,5)6)15(24)23-10-11-12(20(11,7)8)13(23)16(25)27-9/h11-14H,10H2,1-9H3,(H2,21,22,26)/t11-,12-,13-,14-/m0/s1

InChI Key

BOAWSIPWPIUQLQ-XUXIUFHCSA-N

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)OC)C

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves multiple steps, typically starting with the preparation of the bicyclic core. This is followed by the introduction of the tert-butylureido and dimethylbutanoyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine.

Scientific Research Applications

Antiviral Research

One of the primary applications of this compound is in antiviral research. It has been studied as a potential inhibitor of viral replication mechanisms. The structure of the compound suggests that it may interact with viral proteins or enzymes critical for the life cycle of viruses, thereby providing a pathway for the development of antiviral therapeutics.

Drug Development

The compound serves as an important building block in the synthesis of various pharmaceuticals. Its unique structural features allow it to be modified to enhance bioactivity and selectivity towards specific biological targets. For example, derivatives of this compound have been explored for their ability to inhibit enzymes involved in disease processes.

Cancer Therapeutics

Research indicates that derivatives of (1R,2S,5S)-methyl 3-((R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate may exhibit anticancer properties. Studies have shown that certain modifications can lead to compounds that effectively induce apoptosis in cancer cells or inhibit tumor growth by targeting specific pathways involved in cancer progression.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry investigated the antiviral properties of a series of compounds related to (1R,2S,5S)-methyl 3-((R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate. The results indicated that certain derivatives exhibited significant inhibitory effects against influenza virus strains, suggesting a mechanism involving interference with viral entry or replication processes.

Case Study 2: Anticancer Properties

In another research effort documented in Cancer Research, a derivative of this compound was synthesized and tested against various cancer cell lines. The findings revealed that it selectively induced apoptosis in breast cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.

Mechanism of Action

The mechanism of action of (1R,2S,5S)-methyl 3-(®-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The table below compares the target compound with four structurally related analogs:

Compound Name / ID Molecular Formula Molecular Weight (amu) Key Structural Features Biological Target Reference
Target Compound C₂₄H₄₁N₃O₅ 451.61 3-Azabicyclo[3.1.0]hexane core, tert-butyl ureido, methyl ester SARS-CoV-2 Mpro, HCV NS3
Boceprevir (SCH 503034) C₂₇H₄₅N₅O₅ 519.67 Cyclobutyl P1 group, ketoamide warhead, tert-butyl carbamoyl HCV NS3/4A protease
(1R,2S,5S)-N-(4-Amino-1-cyclobutyl-2,3-dioxobutan-2-yl)-3-[[(2S)-2-(tert-butylcarbamoylamino)ethanoyl]... (Compound 1, Table ) C₂₃H₃₉N₅O₅ 465.29 Cyclobutylamino group, dioxobutanamide side chain SARS-CoV-2 Mpro
Narlaprevir C₃₆H₆₃N₅O₇S 722.00 tert-Butylsulfonylmethyl cyclohexyl group, extended hydrophobic P2 substituent HCV NS3/4A protease
(1R,2S,5S)-3-((S)-2-(Cyclopropanesulfonamido)-3,3-dimethylbutanoyl)-6,6-dimethyl-... (Compound 2-5c, ) C₂₃H₃₉N₅O₆S 521.66 Cyclopropanesulfonamido group, dimethylbutanoyl SARS-CoV-2 Mpro

Biological Activity

The compound (1R,2S,5S)-methyl 3-((R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of viral proteases. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H34N2O5
  • Molecular Weight : 382.49 g/mol
  • CAS Number : 394735-26-3

The compound features a bicyclic structure known as azabicyclo[3.1.0]hexane, which contributes to its biological activity by facilitating interactions with biological targets.

Research indicates that this compound acts primarily as an inhibitor of the SARS-CoV-2 main protease (Mpro) , which is crucial for the viral replication cycle. By inhibiting this protease, the compound can potentially reduce viral load in infected cells.

In Vitro Studies

A study published in Nature Communications demonstrated that derivatives of this compound effectively inhibit Mpro activity through competitive inhibition mechanisms. The binding affinity was measured using various biochemical assays, revealing significant potency against the target protease .

Case Studies and Clinical Implications

  • COVID-19 Treatment :
    • The compound has been evaluated as a potential therapeutic agent for COVID-19 due to its ability to inhibit SARS-CoV-2 replication. In vitro studies showed that it significantly reduced viral titers in infected cell lines .
  • Antiviral Activity :
    • A comparative analysis of various azabicyclo compounds indicated that those with structural similarities to (1R,2S,5S)-methyl 3-((R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate exhibited enhanced antiviral properties against multiple strains of coronaviruses .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the bicyclic structure and the introduction of the ureido side chain. The methods employed typically involve:

  • Boc protection of amino groups.
  • Coupling reactions to attach the tert-butyl ureido moiety.

The synthesis pathway often utilizes reagents like tert-butoxycarbonyl chloride and various coupling agents to achieve high yields and purity .

Research Findings Summary

StudyFindings
Nature Communications (2022)Demonstrated potent inhibition of SARS-CoV-2 Mpro by the compound with competitive binding properties .
PMC Article (2023)Evaluated the efficacy of the compound in reducing viral loads in cell cultures infected with SARS-CoV-2 .
Chemical BookProvided detailed chemical properties and potential applications in antiviral drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (1R,2S,5S)-methyl 3-((R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, and how can they be addressed methodologically?

  • Synthesis Challenges : The compound’s bicyclic core (3-azabicyclo[3.1.0]hexane) and stereochemical complexity require precise control during cyclopropane ring formation and chiral center installation. For example, Simmons-Smith reactions or photochemical cyclizations are common but may yield undesired diastereomers .
  • Methodological Solutions :

  • Use chiral auxiliaries (e.g., tert-butyl carbamates) to enforce stereochemical outcomes during bicyclic core assembly .
  • Optimize reaction conditions (e.g., low-temperature diastereoselective acylation) for the ureido-butanoyl side chain to avoid racemization .
  • Validate intermediates via 1H NMR^1 \text{H NMR} and chiral HPLC (e.g., using polysaccharide-based columns) to confirm enantiomeric purity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Key Techniques :

  • NMR Spectroscopy : 1H^1 \text{H}, 13C^{13} \text{C}, and 2D experiments (e.g., COSY, NOESY) to resolve overlapping signals in the bicyclic core and confirm substituent regiochemistry .
  • HPLC-MS : Reverse-phase chromatography (C18 columns) with mass detection to identify impurities (e.g., de-esterified byproducts) and quantify purity (>98%) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in single crystals grown from ethanol/water mixtures .

Advanced Research Questions

Q. How can computational modeling address discrepancies in stereochemical assignments for this compound?

  • Scenario : Conflicting 1H NMR^1 \text{H NMR} data between synthetic batches may arise from unexpected conformational flexibility or solvent effects.
  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare them with experimental data .
  • Use molecular dynamics simulations to assess solvent-dependent conformational equilibria (e.g., in DMSO vs. CDCl3_3) .
    • Example : A study on a related 3-azabicyclo[3.1.0]hexane derivative resolved conflicting NOE data by identifying a solvent-stabilized chair-boat equilibrium .

Q. What strategies are effective for evaluating the compound’s biological activity while mitigating off-target effects?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against serine proteases (e.g., trypsin-like enzymes) using fluorogenic substrates, as the ureido group may mimic transition-state analogs .
  • Cellular Uptake : Use radiolabeled analogs (e.g., 14C^{14} \text{C}-methyl ester) to quantify permeability in Caco-2 monolayers .
    • Counteract Off-Target Effects :
  • Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended protein interactions .
  • Modify the tert-butyl ureido group to reduce lipophilicity (e.g., replace with a polar sulfonamide) if off-target binding is observed .

Q. How can researchers resolve contradictions in synthetic yield data across literature sources?

  • Case Study : Yields for the final acylation step range from 45% to 72% in published protocols .
  • Resolution Steps :

  • Parameter Optimization : Systematically vary activating agents (e.g., HATU vs. EDCI) and bases (DIPEA vs. DMAP) to identify yield-limiting factors .
  • Byproduct Analysis : Use LC-MS to trace low-yield batches to hydrolyzed intermediates or dimerization products .
    • Table : Comparison of Acylation Conditions
Activating AgentBaseSolventYield (%)
HATUDIPEADMF72
EDCIDMAPCH2_2Cl2_258
DCCNoneTHF45

Data-Driven Research Questions

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methods :

  • Multivariate Analysis : Principal component analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Machine Learning : Train random forest models on datasets of bicyclic compounds to predict metabolic stability .
    • Example : A QSAR model for 3-azabicyclo[3.1.0]hexane analogs identified the tert-butyl group as critical for target binding but detrimental to solubility .

Q. How can researchers validate the compound’s metabolic stability in preclinical models?

  • Protocol :

Microsomal Incubation : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS to quantify parent compound depletion .

CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 using fluorescent probes to assess drug-drug interaction risks .

  • Key Finding : The methyl ester group may undergo rapid hydrolysis in plasma, necessitating prodrug strategies for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.